molecular formula C8H7NO B13132275 5-Methylfuro[2,3-b]pyridine

5-Methylfuro[2,3-b]pyridine

Cat. No.: B13132275
M. Wt: 133.15 g/mol
InChI Key: JYXNDAARYLTGLQ-UHFFFAOYSA-N
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Description

5-Methylfuro[2,3-b]pyridine is a heterocyclic compound with the molecular formula C8H7NO and a molecular weight of 133.15 g/mol It is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with a methyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylfuro[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids to form the desired furo[2,3-b]pyridine structure . The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methylfuro[2,3-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield furo[2,3-b]pyridine oxides, while substitution reactions can produce various substituted derivatives of this compound .

Scientific Research Applications

5-Methylfuro[2,3-b]pyridine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Methylfuro[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit anticancer activity by disrupting key cellular signaling pathways, such as the serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . These interactions lead to the inhibition of cancer cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 5-Methylfuro[2,3-b]pyridine include:

Uniqueness

This compound is unique due to its specific methyl substitution on the furan ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C8H7NO

Molecular Weight

133.15 g/mol

IUPAC Name

5-methylfuro[2,3-b]pyridine

InChI

InChI=1S/C8H7NO/c1-6-4-7-2-3-10-8(7)9-5-6/h2-5H,1H3

InChI Key

JYXNDAARYLTGLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C1)OC=C2

Origin of Product

United States

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